Cas no 101390-92-5 (Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI))
![Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) structure](https://de.kuujia.com/scimg/cas/101390-92-5x500.png)
101390-92-5 structure
Produktname:Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
CAS-Nr.:101390-92-5
MF:C24H38O7
MW:438.55432844162
CID:142922
Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
- [2S,3aα,6aα,10aα,(-)]-9aβ-(Acetoxymethyl)tetradecahydro-7-isopropyl-4β-methyl-1-methylenedicyclopenta[a,d]cyclooctene-2β,5α,6α,7β-tetrol 5-acetate
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-ac
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, [2S-(2a,3ab,4a,5b,6b,6ab,7a,9aa,10ab)]-
- Fusicoccane A
- Fusicoplagin A
- (-)-Fusicoplagin A
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol, 9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-, 5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
-
- Inchi: 1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1
- InChI-Schlüssel: AMBIXBPMZZPLEH-RITQMIIASA-N
- Lächelt: [C@@]12([H])C[C@H](O)C(=C)[C@]1([H])C[C@@]1(COC(C)=O)CC[C@](C(C)C)(O)[C@]1([H])[C@@H](O)[C@@H](OC(=O)C)[C@@H]2C
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 438.262
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 6
- Komplexität: 733
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 113A^2
Experimentelle Eigenschaften
- PSA: 52.54
Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) Verwandte Literatur
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
101390-92-5 (Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)) Verwandte Produkte
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Empfohlene Lieferanten
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge
